N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Ghorab et al. (2017) focuses on the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds, including variations similar to the specified chemical, were evaluated for their antimycobacterial activity, revealing significant potential against Mycobacterium tuberculosis. The structure-activity relationship analysis highlighted the potency of specific moieties, enhancing the antimicrobial efficacy of these compounds (Ghorab et al., 2017).
Quantum Chemical and Molecular Dynamic Simulation Studies
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds structurally related to the specified chemical, on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the study provides insights into the inhibition efficiencies of these derivatives, suggesting their potential application in corrosion prevention (Kaya et al., 2016).
Anticancer Activity
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to the specified chemical, revealed their significant DNA binding and cleavage activities. These complexes demonstrated genotoxicity and anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Computational Study of Sulfonamide Molecules
Murthy et al. (2018) synthesized a new sulfonamide molecule and characterized its structural and electronic properties through computational and spectroscopic methods. This study provides a foundation for understanding the interactions of sulfonamide derivatives with biological targets, contributing to the design of new therapeutic agents (Murthy et al., 2018).
Herbicidal Activity
Lee et al. (1996) investigated the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamide derivatives, analyzing the influence of the heterocyclic group on their efficacy. This research highlights the potential agricultural applications of such compounds in controlling unwanted vegetation (Lee et al., 1996).
Mechanism of Action
Target of Action
Similar compounds, such as 4-pyridinylboronic acid, are commonly used as reagents in cross-coupling reactions .
Mode of Action
Boronic acids, such as 2,4-dimethoxy-5-pyrimidinylboronic acid, are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis, contributing to the formation of complex organic structures .
Result of Action
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known to result in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPQVUNQOKYKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.